molecular formula C17H26N2O4S B5738193 N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B5738193
M. Wt: 354.5 g/mol
InChI Key: SPTFHZFCHUQSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has various applications in scientific research. It is commonly known as MPDPB and is a selective agonist for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular functions and has been linked to several physiological and pathological processes. MPDPB has been extensively studied for its potential therapeutic applications and its mechanism of action.

Mechanism of Action

The sigma-1 receptor is a protein that is involved in various cellular functions such as calcium signaling, ion channel regulation, and protein folding. MPDPB acts as a selective agonist for the sigma-1 receptor and modulates its activity. The exact mechanism of action of MPDPB is not fully understood, but it is thought to involve the modulation of various signaling pathways and the regulation of protein folding.
Biochemical and Physiological Effects:
MPDPB has been shown to have various biochemical and physiological effects. It has been shown to enhance neuroprotection, improve cognitive function, and reduce inflammation. MPDPB has also been shown to have anti-cancer properties and can induce cell death in cancer cells. The exact mechanisms underlying these effects are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

MPDPB has several advantages for lab experiments. It is a highly selective agonist for the sigma-1 receptor and can be used to study its function. MPDPB is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to using MPDPB in lab experiments. It has a low solubility in water and requires specialized equipment and expertise for its synthesis and purification.

Future Directions

There are several future directions for the study of MPDPB. One area of research is the development of more potent and selective agonists for the sigma-1 receptor. Another area of research is the investigation of the mechanisms underlying the neuroprotective and anti-cancer properties of MPDPB. Additionally, the potential therapeutic applications of MPDPB in various diseases such as Alzheimer's and Parkinson's disease require further investigation.

Synthesis Methods

The synthesis of MPDPB involves several steps and requires specialized equipment and expertise. The most commonly used method for synthesizing MPDPB is through the reaction of 1,4-benzodioxane-6-sulfonyl chloride with N-(4-methylpiperidin-3-yl)propylamine in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

MPDPB has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects and can enhance cognitive function. MPDPB has also been studied for its potential anti-cancer properties and has shown promising results in preclinical studies.

Properties

IUPAC Name

N-[3-(4-methylpiperidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-14-5-9-19(10-6-14)8-2-7-18-24(20,21)15-3-4-16-17(13-15)23-12-11-22-16/h3-4,13-14,18H,2,5-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTFHZFCHUQSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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